molecular formula C13H16N2O B1222913 Norpropyphenazone CAS No. 50993-68-5

Norpropyphenazone

Cat. No.: B1222913
CAS No.: 50993-68-5
M. Wt: 216.28 g/mol
InChI Key: JEROJODGMFWEAA-UHFFFAOYSA-N
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Description

Norpropyphenazone is a chemical compound with the molecular formula C13H16N2O. It is a derivative of propyphenazone, which is known for its analgesic and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norpropyphenazone typically involves the demethylation of propyphenazone. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective removal of the methyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the demethylation process .

Chemical Reactions Analysis

Types of Reactions: Norpropyphenazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to propyphenazone or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Norpropyphenazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Norpropyphenazone involves its interaction with specific molecular targets in the body. It is believed to inhibit the synthesis of prostaglandins, which are mediators of pain and inflammation. This inhibition occurs through the blockade of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. By reducing the production of prostaglandins, this compound helps alleviate pain and inflammation .

Comparison with Similar Compounds

    Propyphenazone: The parent compound from which Norpropyphenazone is derived. It has similar analgesic and anti-inflammatory properties.

    Phenazone: Another related compound with analgesic and antipyretic effects.

    Metamizole: A non-opioid analgesic and antipyretic drug with a similar mechanism of action.

Uniqueness: this compound is unique due to its specific demethylated structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, propyphenazone. This structural difference can influence its potency, duration of action, and side effect profile .

Properties

IUPAC Name

5-methyl-2-phenyl-4-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9(2)12-10(3)14-15(13(12)16)11-7-5-4-6-8-11/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEROJODGMFWEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198993, DTXSID90901890
Record name N-Desmethylpropyphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50993-68-5
Record name N-Desmethylpropyphenazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050993685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethylpropyphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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